molecular formula C8H10OS B085665 Methoxymethyl phenyl sulfide CAS No. 13865-50-4

Methoxymethyl phenyl sulfide

Cat. No. B085665
CAS RN: 13865-50-4
M. Wt: 154.23 g/mol
InChI Key: QPXQVNXSQCRWEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxymethyl phenyl sulfide and related compounds often involves electrolytic transformations and anodic methoxylation. For example, anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been performed to give the corresponding α-methoxy and α-acetoxy sulfides in good to excellent yields. These products serve as useful building blocks for synthesizing fluoroorganic compounds (Fuchigami, Nakagawa, & Nonaka, 1986).

Molecular Structure Analysis

Molecular structure analysis of methoxymethyl phenyl sulfide derivatives, such as its sulfoxides, reveals that they undergo acid-catalyzed hydrolysis to yield products like S-phenyl benzenethiosulfinate. This process is dependent on the protonated substrate and does not lead to racemization, indicating the stability of the molecular structure under these conditions (Okuyama, Toyoda, & Fueno, 1990).

Chemical Reactions and Properties

Methoxymethyl phenyl sulfide can undergo various chemical reactions, including oxidation processes. The oxidation of methoxy substituted benzyl phenyl sulfides, for example, helps distinguish between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This distinction is crucial for understanding the chemical properties and reactivity of methoxymethyl phenyl sulfide derivatives (Lai, Lepage, & Lee, 2002).

Scientific Research Applications

“Methoxymethyl phenyl sulfide” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It’s a liquid at 20°C and has a refractive index of 1.5632 . It’s used in proteomics research .

One application of “Methoxymethyl phenyl sulfide” that has been reported is in the Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . Additionally, it undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . It has also been used in the preparation of methoxymethyl phenyl sulfoxide .

  • C1 Homologation Reagent : This compound can be used as a C1 homologation reagent . Homologation reactions are used in organic chemistry to extend the carbon chain of a molecule by one carbon atom .

  • Preparation of Methoxymethyl Phenyl Sulfoxide : Methoxymethyl phenyl sulfide has been used in the preparation of methoxymethyl phenyl sulfoxide . This could be useful in various chemical reactions and syntheses .

  • Oxidation to Methoxymethyl Phenyl Sulfone : This compound undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . This reaction could be used in the synthesis of various other compounds .

  • Meisenheimer Rearrangement : Methoxymethyl phenyl sulfide has been reported to undergo Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This rearrangement reaction could be useful in the synthesis of various other compounds .

“Methoxymethyl phenyl sulfide” is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 . It’s a liquid at 20°C and has a refractive index of 1.5632 . It’s used in proteomics research .

One application of “Methoxymethyl phenyl sulfide” that has been reported is in the Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . Additionally, it undergoes solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . It has also been used in the preparation of methoxymethyl phenyl sulfoxide .

Safety And Hazards

Methoxymethyl phenyl sulfide is classified as a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the product from entering drains .

properties

IUPAC Name

methoxymethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQVNXSQCRWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337418
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxymethyl phenyl sulfide

CAS RN

13865-50-4
Record name [(Methoxymethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
T Okuyama, M Toyoda, T Fueno - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
… The optically active substrate of 1 was prepared by the Sharpless oxidation of methoxymethyl phenyl sulfide in the presence of diethyl tartrate. 9 Data in Table 4 also show that …
Number of citations: 11 www.journal.csj.jp
A Shaabani, DG Lee - Tetrahedron Letters, 2001 - Elsevier
The oxidations of organic compounds by permanganate under solvent free conditions have been studied. Thiols and primary aromatic amines undergo oxidative coupling reactions to …
Number of citations: 192 www.sciencedirect.com
SP Hanlon, DL Graham, PJ Hogan, RA Holt… - …, 1998 - microbiologyresearch.org
… Methoxymethyl phenyl sulfide eluted at 6.1 min whilst the enantiomers of MMPSO eluted at 24.3 and 28.7 min. Methyl p-tolyl sulfide eluted at 5.9 min; (R)- and (S)-MPTSO eluted at 15.5 …
Number of citations: 33 www.microbiologyresearch.org
HC Brown, SM Singh - Organometallics, 1986 - ACS Publications
… Thus,sec-butyllithium was added dropwise to a mixture of methoxymethyl phenyl sulfide in THF at -55 C. Following the addition, the reaction mixture was stirred for 1 h and then cooled …
Number of citations: 15 pubs.acs.org
T Maegawa, Y Koutani, K Otake… - The Journal of Organic …, 2013 - ACS Publications
… DBDMH (1.5 equiv) was added to a solution of diol 1 (1.0 equiv) and methoxymethyl phenyl sulfide (1.5 equiv) in CH 3 CN (0.2 M) at room temperature under N 2 . After the substrate 1 …
Number of citations: 12 pubs.acs.org
A Shaabani, D Lee - Sulfur Letters, 2003 - Taylor & Francis

Alkyl and aryl sulfides can be oxidized under mild, solvent-free conditions with good selectivity. If the oxidant is a mixture of sodium bromate and cation exchange resin, the products …

Number of citations: 6 www.tandfonline.com
LH Le Viet, H Nemoto, M Tamura, T Matsuda - Tetrahedron, 2023 - Elsevier
… Regarding other sulfides with a phenyl group, benzyl methyl sulfide 8a, alkyl phenyl sulfides 9a, 10a, allyl phenyl sulfide 11a, and methoxymethyl phenyl sulfide 12a, the activity …
Number of citations: 2 www.sciencedirect.com
HC Brown, T Imai, MC Desai… - Journal of the American …, 1985 - ACS Publications
… In a 250-mL round-bottom flask, MPML was prepared by adding at -55 to -50 C 25 mmol of iec-BuLi to a stirred solution of 25 mmol of methoxymethyl phenyl sulfide in 40 mL of freshly …
Number of citations: 51 pubs.acs.org
S Wei, G Xu, J Zhou, Y Ni - Molecular Catalysis, 2022 - Elsevier
Baeyer-Villiger monooxygenases are recognized as valuable tools for biooxidative synthesis of chiral sulfoxides. In this work, a novel HAPMO ortholog from Pseudomonas fluorescens (…
Number of citations: 0 www.sciencedirect.com
GW Gokel, HM Gerdes, DM Dishong - The Journal of Organic …, 1980 - ACS Publications
… Preparation of Methoxymethyl Phenyl Sulfide (4). A flask equipped as described for 3 above was charged with sublimed KO-t-C4H9 (16.82 g, 0.15 mol) and dry THF (300 mL). The …
Number of citations: 117 pubs.acs.org

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